molecular formula C32H37N7O3 B607947 HG-9-91-01 CAS No. 1456858-58-4

HG-9-91-01

Número de catálogo: B607947
Número CAS: 1456858-58-4
Peso molecular: 567.7 g/mol
Clave InChI: UYUHRKLITDJEHB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de HG-9-91-01 implica múltiples pasos, comenzando con la preparación de intermedios clave. El compuesto se sintetiza típicamente a través de una serie de reacciones, incluyendo aminación, acoplamiento y ciclización . Las condiciones de reacción a menudo implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto generalmente se produce en reactores por lotes, y el producto final se purifica utilizando técnicas como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: HG-9-91-01 experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales alterados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Inflammatory Diseases

HG-9-91-01 has been identified as a potential therapeutic agent for treating necroptosis-mediated inflammatory diseases. Mechanistic studies revealed that it directly inhibits RIPK3 activity, which is crucial in mediating necroptosis—a form of programmed cell death associated with inflammation.

Key Findings:

  • This compound blocks tumor necrosis factor (TNF) and Toll-like receptor (TLR)-induced necroptosis independently of SIK inhibition .
  • In mouse models, treatment with this compound demonstrated resistance to TNF-induced systemic inflammatory response syndrome and protection against Staphylococcus aureus-mediated lung damage .

Neuropsychiatric Disorders

Recent studies have explored the antidepressant-like effects of this compound in models of chronic unpredictable mild stress (CUMS) in mice. The compound appears to modulate the hippocampal CRTC1-CREB-BDNF signaling pathway, which is implicated in mood regulation.

Case Study Highlights:

  • Infusion of this compound into the hippocampus resulted in significant behavioral improvements in depression models .
  • The compound reversed the effects of CUMS on BDNF signaling and adult neurogenesis .

Bone Metabolism

This compound has also been shown to reduce osteoclast differentiation and activity, making it a candidate for treating bone-related diseases such as osteoporosis.

Experimental Insights:

  • In RAW264.7 cells, this compound inhibited RANKL-induced osteoclast differentiation markers and resorption lacunae activity .
Parameter Control This compound Treatment
c-Fos ExpressionHighLow
NFATc1 ExpressionHighLow
Resorption Lacunae ActivityHighSignificantly Reduced

Colitis Treatment

The compound has shown efficacy in promoting IL-10 expression in colonic macrophages, suggesting its potential use in treating inflammatory bowel diseases.

Research Findings:

  • This compound treatment improved symptoms of experimental colitis by enhancing anti-inflammatory cytokine production through the SIK/CRTC3 axis .

Mecanismo De Acción

Actividad Biológica

HG-9-91-01 is a selective inhibitor of salt-inducible kinases (SIKs), specifically targeting SIK1, SIK2, and SIK3. This compound has garnered attention for its potential therapeutic applications in modulating immune responses and inflammatory conditions. Research indicates that this compound functions by inhibiting the phosphorylation of various substrates involved in inflammatory signaling pathways, thereby promoting an anti-inflammatory phenotype in activated immune cells.

This compound inhibits SIK activity, which plays a crucial role in regulating cytokine production. By blocking SIKs, this compound enhances the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, while simultaneously reducing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6). This dual action suggests that this compound may be beneficial in treating conditions characterized by excessive inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is over 99% serum-bound but is rapidly degraded by liver microsomes, with a half-life of approximately 11 minutes. This rapid degradation limits its direct use in vivo without further modification to enhance its stability and bioavailability .

Anti-inflammatory Effects

  • In Vivo Studies : A study demonstrated that treatment with this compound significantly increased IL-10 levels in mice subjected to lipopolysaccharide (LPS) stimulation, while concurrently decreasing TNFα levels. The effects were dose-dependent, indicating that even low doses could elicit a significant anti-inflammatory response .
  • Colitis Model : In a murine model of experimental colitis, this compound was shown to promote IL-10 expression in colonic macrophages and attenuate colitis symptoms. The compound effectively reduced the severity of inflammation and promoted healing in the intestinal lining .
  • Osteoclast Differentiation : Another study revealed that this compound inhibited RANKL-induced osteoclast differentiation by downregulating key transcription factors such as c-Fos and NFATc1. This suggests potential applications in bone-related diseases where osteoclast activity is detrimental .

Summary of Findings

The following table summarizes the key biological activities and findings related to this compound:

Study Focus Key Findings Reference
Anti-inflammatory effectsIncreased IL-10 and decreased TNFα production in LPS-stimulated mice
Colitis modelAttenuated symptoms and promoted healing through enhanced IL-10 expression
Osteoclast differentiationInhibited differentiation via downregulation of c-Fos and NFATc1

Propiedades

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N7O3/c1-22-7-6-8-23(2)31(22)36-32(40)39(27-14-13-26(41-4)19-28(27)42-5)30-20-29(33-21-34-30)35-24-9-11-25(12-10-24)38-17-15-37(3)16-18-38/h6-14,19-21H,15-18H2,1-5H3,(H,36,40)(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUHRKLITDJEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC=NC(=C3)NC4=CC=C(C=C4)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025699
Record name 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456858-58-4
Record name 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HG-9-91-01
Reactant of Route 2
Reactant of Route 2
HG-9-91-01
Reactant of Route 3
Reactant of Route 3
HG-9-91-01
Reactant of Route 4
Reactant of Route 4
HG-9-91-01
Reactant of Route 5
HG-9-91-01
Reactant of Route 6
Reactant of Route 6
HG-9-91-01

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.